6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). This compound features a complex structure that includes bromine, iodine, and a tetrazole ring, making it of interest in various scientific applications, particularly in medicinal chemistry and materials science.
The compound can be synthesized through various methods, which typically involve the introduction of bromine and iodine into a benzenesulfonamide framework followed by the incorporation of a tetrazole moiety. The synthesis methods are documented in several patents and scientific articles that explore its properties and potential applications .
6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide is classified as:
The synthesis of 6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide can be approached through several methodologies. A common synthetic route involves:
The reactions typically require specific conditions such as temperature control and the presence of catalysts or bases to facilitate the formation of the desired products. For example, microwave-assisted synthesis has been shown to enhance yields and reduce reaction times for tetrazole formation .
Key data regarding its molecular structure includes:
6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide can participate in various chemical reactions typical for sulfonamides and halogenated compounds:
These reactions often require specific conditions such as solvent choice, temperature, and catalysts to optimize yields and selectivity.
The mechanism of action for compounds like 6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide often relates to their biological activity. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Studies indicate that the presence of the tetrazole ring may enhance the compound's binding affinity and selectivity towards target enzymes compared to traditional sulfonamides .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm structural integrity and purity .
6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide has potential applications in:
The tetrazole ring in 6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide serves as a strategic bioisostere for carboxylic acid groups, addressing key limitations of carboxylate-containing drugs. With a pK~a~ of ~4.9, the tetrazole moiety closely mimics the ionization profile of carboxylic acids (pK~a~ ~4.2) under physiological conditions, enabling similar electrostatic interactions with biological targets . This isosteric replacement significantly enhances metabolic stability by resisting enzymatic degradation pathways that typically cleave carboxyl groups, such as β-oxidation or glucuronidation [1] .
The planar tetrazole ring also improves membrane permeability due to reduced hydrogen-bonding capacity compared to carboxylic acids. While carboxyl groups form ~2.2 hydrogen bonds on average, tetrazoles form only ~1.5, lowering desolvation penalties during cellular uptake. This property is quantified by the compound's calculated partition coefficient (cLogP), which increases by approximately 0.5–1.0 unit upon tetrazole substitution . In sulfonamide scaffolds, this modification retains target engagement while optimizing pharmacokinetic profiles, as demonstrated by the sustained plasma concentrations of tetrazole-containing kinase inhibitors in preclinical models .
Table 1: Comparative Properties of Carboxylic Acid vs. Tetrazole Bioisosteres
Property | Carboxylic Acid | Tetrazole | Impact on Drug Design |
---|---|---|---|
pK~a~ | 4.0–4.5 | 4.5–4.9 | Matched pH-dependent ionization |
Hydrogen Bond Acceptor Count | 2 | 1–2 | Improved membrane permeability |
Metabolic Stability | Moderate | High | Reduced Phase II conjugation |
Dipole Moment | 1.7–1.9 D | 2.5–2.8 D | Enhanced target binding specificity |
The bromine and iodine substituents in this benzenesulfonamide derivative exert distinct electronic and steric effects that govern molecular reactivity and interactions. Bromine acts as an ortho-directing group for electrophilic substitution due to its moderate +R mesomeric effect, while iodine's large atomic radius (198 pm) creates significant steric hindrance near the sulfonamide group, influencing conformation [1] [2]. Quantum mechanical calculations reveal that iodine lowers the electron density at the sulfonamide nitrogen by 12–15% compared to non-halogenated analogues, enhancing hydrogen-bond acceptor capability [2].
These halogens enable site-selective cross-coupling reactions critical for structural diversification. The iodine substituent undergoes Suzuki-Miyaura coupling at reaction rates 5–7 times faster than bromine under identical conditions, attributed to the lower C–I bond dissociation energy (234 kJ/mol vs. Br: 276 kJ/mol) [1] [2]. This differential reactivity allows sequential functionalization: palladium-catalyzed reactions first target the iodo position, followed by bromine substitution under modified conditions. Such orthogonality is exploited in CFTR modulator synthesis, where halogenated benzenesulfonamides serve as pivotal intermediates for generating structure-activity relationship libraries [2].
Table 2: Electronic and Reactivity Parameters of Halogens in Aromatic Systems
Halogen | Atomic Radius (pm) | C-X Bond Energy (kJ/mol) | Hammett σ~p~ | Preferred Coupling Reactions |
---|---|---|---|---|
Bromine | 114 | 276 | +0.23 | Suzuki (Pd[0]), Ullmann (Cu[0]) |
Iodine | 198 | 234 | +0.18 | Sonogashira (Pd[0]/Cu[I]), Buchwald-Hartwig |
The integration of sulfonamide and tetrazole pharmacophores creates a multifunctional scaffold with synergistic binding capabilities. In 6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide, the sulfonamide group (–SO~2~NH~2~) acts as a hydrogen-bond donor/acceptor with a calculated electrostatic potential (ESP) of −45 kcal/mol, while the adjacent tetrazole contributes a complementary ESP region of +32 kcal/mol [2] . This polarized topology enables bidentate interactions with enzyme active sites, such as simultaneous hydrogen bonding with histidine residues and ionic contacts with arginine side chains.
This hybrid architecture features prominently in advanced therapeutic candidates:
The structural convergence of these pharmacophores creates a "dual-anionic" character that mimics phosphotyrosine in signal transduction inhibitors. This mimicry enables potent disruption of protein-protein interactions in oncology targets like PDGFRβ and VEGFR2, with IC~50~ values improved by 10–30 fold over monosubstituted sulfonamides [2] .
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2